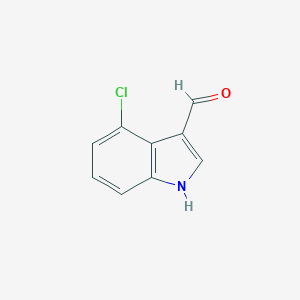

4-CHLOROINDOLE-3-CARBALDEHYDE

Description

Historical Context of Indole (B1671886) Derivatives in Chemical Research

The study of indole chemistry originated with research on the dye indigo, which can be chemically converted to isatin (B1672199) and then to oxindole (B195798). In 1866, Adolf von Baeyer successfully reduced oxindole to indole using zinc dust. wikipedia.orgwisdomlib.org He later proposed the formula for indole in 1869. wikipedia.org The name "indole" is a combination of "indigo" and "oleum," reflecting its historical roots. wisdomlib.org Throughout the late 19th century, certain indole derivatives were significant as dyestuffs. wikipedia.org

Interest in indole and its derivatives intensified in the 1930s upon the discovery that the indole nucleus is a fundamental component of many important alkaloids, such as tryptophan and auxins. wikipedia.orgpcbiochemres.com This realization established indole as a crucial scaffold in natural products and pharmaceuticals, a status it retains in contemporary research. creative-proteomics.comnih.govirjmets.com The development of synthetic methods, most notably the Fischer indole synthesis in 1883, provided a reliable pathway for creating substituted indoles, further propelling research in this area. wikipedia.orgcreative-proteomics.com

Significance of Halogenated Indoles in Organic and Medicinal Chemistry

Halogenated indoles are a significant class of compounds in organic and medicinal chemistry due to the profound influence of halogen substituents on their biological activity. nih.gov The introduction of a halogen atom, such as chlorine, into the indole ring alters the molecule's electronic properties, reactivity, and binding affinity to biological targets. smolecule.comontosight.ai This modification can lead to enhanced therapeutic potential. nih.gov

In medicinal chemistry, halogenated indoles are studied for a wide range of applications, including as antimicrobial, anticancer, and antiviral agents. ontosight.ai The presence of halogens can increase a compound's efficacy; for instance, bromination of many natural products can significantly boost their biological activity. nih.gov Marine organisms are a particularly rich source of halogenated indole alkaloids, which are considered lead compounds for new drug discovery. nih.gov The unique enzymatic pathways in these organisms allow for the incorporation of halogens, leading to novel chemical structures with potent bioactivities. nih.gov

Overview of Indole-3-Carbaldehyde Scaffolds in Advanced Synthesis

Indole-3-carbaldehyde and its derivatives are pivotal intermediates in organic synthesis, serving as foundational building blocks for a vast array of more complex molecules, including many biologically active compounds and indole alkaloids. researchgate.netnih.govekb.eg The aldehyde group at the 3-position is highly reactive and readily undergoes carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reductions, making it a versatile handle for chemical modification. researchgate.netresearchgate.net

This scaffold's utility is demonstrated in its use for synthesizing compounds with diverse therapeutic properties, such as anticancer, anti-inflammatory, antibacterial, and antifungal activities. nih.govresearchgate.net Structural modifications, including substitutions on the indole ring (such as halogenation) and transformations of the aldehyde group, allow for the fine-tuning of biological activity. nih.gov Furthermore, indole-3-carbaldehyde is a key precursor for creating fluorescent probes for biological imaging and has applications in materials science for developing new materials with unique electronic properties. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYJFNQAVTYKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542294 | |

| Record name | 4-Chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-72-2 | |

| Record name | 4-Chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1H-indole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloroindole 3 Carbaldehyde and Its Analogs

Strategies for Selective Chlorination of Indole (B1671886) Systems at the C4 Position

The selective functionalization of the C4 position of an indole ring presents a considerable challenge due to the inherent reactivity of other positions, such as C3 and C2. chim.itacs.org However, a number of strategies have been developed to overcome this hurdle.

Regioselective Halogenation Approaches

Direct halogenation of the indole core often leads to a mixture of products with low regioselectivity. rsc.org To address this, researchers have explored methods that can direct the halogenation to the C4 position. One approach involves the use of a blocking group at the C2 position. For instance, the presence of a chloro substituent at C2 has been shown to favor cyclization at the C4 position in oxidative cyclization reactions. nih.gov Another strategy involves the use of specific reagents and conditions that favor C4 substitution. For example, the bromination of 3-acetyl-5-hydroxyindole has been shown to selectively yield the C6-brominated product, highlighting the subtle electronic and steric factors that can influence regioselectivity. wuxiapptec.com

Catalytic Systems in C-H Functionalization for Indole Chlorination

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage functionalization of indoles, including at the challenging C4 position. rsc.org These methods offer a more direct and atom-economical approach compared to traditional methods that often require pre-functionalized substrates.

A notable advancement is the use of transient directing groups (TDGs) in palladium-catalyzed reactions. For example, glycine (B1666218) has been employed as a TDG to facilitate the C4-chlorination and bromination of indoles using copper(II) halides as the halogen source. acs.orgresearchgate.net This method is advantageous due to the use of an inexpensive and readily available TDG.

Another innovative approach involves a Pd(II)-catalyzed process using a directing group at the C3 position to achieve C4-selective fluoroalkylation. rsc.org Similarly, a pivaloyl group at the C3 position can direct the arylation to the C4 and C5 positions, with the regioselectivity being controlled by the choice of catalyst system. researchgate.net A patent also describes a method for preparing 4-chloroindole (B13527) compounds by reacting N-protected indole-3-formaldehydes with N-chlorosuccinimide (NCS) in the presence of a directing group, an acid additive, and a palladium acetate (B1210297) catalyst. google.com

Table 1: Catalytic Systems for C4-Chlorination of Indoles

| Catalyst System | Directing Group | Chlorinating Agent | Key Features | Reference |

|---|---|---|---|---|

| Pd(II) | Glycine (transient) | CuCl₂ | Inexpensive and readily available transient directing group. | acs.orgresearchgate.net |

| Pd(OAc)₂ | C3-Pivaloyl | - | Directs arylation to C4 and C5 positions. | researchgate.net |

| Palladium Acetate | 2-amino-4-nitrobenzoic acid | N-chlorosuccinimide (NCS) | Mild reaction conditions and wide substrate scope. | google.com |

Formylation Reactions for Indole-3-Carbaldehyde Moiety Formation

The introduction of a formyl group at the C3 position of the indole ring is a crucial step in the synthesis of 4-chloroindole-3-carbaldehyde. Several classic methods exist for this transformation, including the Vilsmeier-Haack, Reimer-Tiemann, and Gattermann reactions. orgsyn.orgekb.eg

The Vilsmeier-Haack reaction, which typically employs phosphorus oxychloride and dimethylformamide (DMF), is a widely used and efficient method for the C3-formylation of indoles, often providing near-quantitative yields of the desired aldehyde. orgsyn.orgekb.eg Recent advancements have led to a catalytic version of this reaction, enabling the synthesis of deuterated indole-3-carboxaldehydes. orgsyn.org

Visible-light-mediated photoredox catalysis offers a greener alternative for C3-formylation. One such method utilizes eosin (B541160) Y as a photoredox catalyst and tetramethylethylenediamine (TMEDA) as the carbon source, proceeding under mild and environmentally friendly conditions. thieme-connect.com Another novel approach employs boron trifluoride diethyl etherate as a catalyst and trimethyl orthoformate as the formylating agent. acs.org

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent strategy would involve the synthesis of a 4-chloroindole intermediate which is then formylated at the C3 position. For example, 4-chloroindole can be synthesized and subsequently subjected to a formylation reaction like the Vilsmeier-Haack reaction to yield the final product. The synthesis of 4-chloroindole-3-acetic acid and its esters has been reported starting from 2-chloro-6-nitrotoluene, demonstrating a pathway to a C4-chloro-substituted indole core. tandfonline.comnih.gov

A divergent strategy , on the other hand, would start with an indole-3-carbaldehyde derivative that is then selectively chlorinated at the C4 position. This approach takes advantage of the C-H functionalization methods discussed earlier, where a pre-existing formyl group at C3 can act as a directing group to guide the chlorination to the C4 position. researchgate.netresearchgate.net This strategy allows for the late-stage introduction of the chlorine atom, which can be advantageous in the synthesis of a library of analogs.

Novel Approaches for the Preparation of 4-Chloroindole Compounds

Recent research has focused on developing novel and more efficient methods for the synthesis of 4-chloroindole derivatives. One such method involves the cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates to produce 4-quinolone-3-carboxylic acids, showcasing an innovative transformation of the indole scaffold. beilstein-journals.org

Furthermore, a patent discloses a synthetic method for substituted indole-3-acetic acid, including 4-chloroindole-3-acetic acid, which involves the reaction of 4-chloroindole with acetyl chloride followed by reaction with morpholine (B109124) and sulfur. google.com While not directly producing the carbaldehyde, this highlights alternative routes to functionalized 4-chloroindoles.

The development of catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles also presents a novel strategy. By choosing the appropriate catalyst, either C2-alkylation or a 1,2-acyl translocation followed by C3-functionalization can be achieved, demonstrating the potential for intricate control over the functionalization of the indole core. chemrxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Chloroindole |

| Indole-3-carbaldehyde |

| 3-Acetyl-5-hydroxyindole |

| N-chlorosuccinimide (NCS) |

| Palladium acetate |

| Glycine |

| Copper(II) chloride |

| Phosphorus oxychloride |

| Dimethylformamide (DMF) |

| Eosin Y |

| Tetramethylethylenediamine (TMEDA) |

| Boron trifluoride diethyl etherate |

| Trimethyl orthoformate |

| 2-Chloro-6-nitrotoluene |

| 4-Chloroindole-3-acetic acid |

| 3-Chloroindole |

| 4-Quinolone-3-carboxylic acid |

| Acetyl chloride |

| Morpholine |

| Sulfur |

| 3-Carboxamide indole |

| 2-amino-4-nitrobenzoic acid |

Chemical Reactivity and Derivatization of 4 Chloroindole 3 Carbaldehyde

Reactions at the Aldehyde Functionality (C3-Carbaldehyde)

The aldehyde group at the C3 position is a key site for a variety of chemical transformations, including condensation reactions, oxidation, reduction, and nucleophilic additions.

The aldehyde functionality of 4-chloroindole-3-carbaldehyde readily undergoes condensation reactions with various nucleophiles, such as amines and their derivatives, to form new carbon-nitrogen double bonds. These reactions are fundamental in the synthesis of a wide array of heterocyclic systems and Schiff bases.

Formation of Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines. For instance, condensation with aminophenol and amino acids has been reported to produce Schiff bases with potential biological activities. google.com Similarly, reaction with hydrazine (B178648) derivatives can yield hydrazones. smolecule.com

Synthesis of Fused Heterocycles: Condensation reactions are pivotal in constructing more complex molecular architectures. For example, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols results in the formation of triazolo(thiadiazepino)indoles through the cyclization of an intermediate Schiff base. researchgate.net

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | Reference |

| Primary Amines | Imines (Schiff Bases) | google.comsmolecule.com |

| Hydrazine Derivatives | Hydrazones | smolecule.com |

| 4-Amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols | Triazolo(thiadiazepino)indoles | researchgate.net |

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into different classes of indole (B1671886) derivatives.

Oxidation: The aldehyde can be oxidized to 4-chloro-1H-indole-3-carboxylic acid. Common oxidizing agents used for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide. smolecule.com This carboxylic acid derivative is a key intermediate for further functionalization, such as in the synthesis of amides. mdpi.com

Reduction: The reduction of the aldehyde group yields (4-chloro-1H-indol-3-yl)methanol. This conversion is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.comlibretexts.org Sodium borohydride is often preferred due to its milder nature and compatibility with various solvents like methanol (B129727) or ethanol. smolecule.com

Table 2: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Product | Reagents | Reference |

| Oxidation | 4-Chloro-1H-indole-3-carboxylic acid | KMnO4, CrO3 | smolecule.com |

| Reduction | (4-Chloro-1H-indol-3-yl)methanol | NaBH4, LiAlH4 | smolecule.com |

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. libretexts.org This reaction typically involves the formation of a tetrahedral intermediate which is then protonated to yield an alcohol. libretexts.org

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from KCN or NaCN) to the aldehyde group results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. libretexts.org

Acetal Formation: In the presence of an acid catalyst, alcohols can add to the aldehyde to form hemiacetals and subsequently acetals. smolecule.com This reaction is often used to protect the aldehyde group during other synthetic transformations.

Reactions at the Indole Nitrogen (N1-Position)

The nitrogen atom of the indole ring can also be functionalized, typically after deprotonation with a suitable base. These reactions include alkylation, acylation, and the introduction of protecting groups.

Introducing alkyl or acyl groups onto the indole nitrogen can significantly alter the compound's properties and is a common strategy in the synthesis of bioactive molecules. ekb.eg

N-Alkylation: This involves the reaction of the indole nitrogen with an alkyl halide or another suitable electrophile. A base, such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), is typically used to deprotonate the indole nitrogen, making it more nucleophilic. mdpi.com For example, N-alkylation has been achieved with reagents like (bromomethyl)cyclohexane. mdpi.com Other conditions, such as using potassium carbonate in acetonitrile (B52724), have also been employed for N-alkylation of indole-3-carbaldehydes. ekb.eg

N-Acylation: This reaction introduces an acyl group to the indole nitrogen. It can be carried out using acid chlorides or anhydrides. researchgate.netrsc.org For instance, N-benzoyl-4-chloroindole-3-carbaldehyde is a product of N-acylation. google.com Lewis acids can sometimes be used to facilitate the reaction.

Table 3: N-Alkylation and N-Acylation Reagents and Conditions

| Reaction Type | Reagent Example | Conditions | Reference |

| N-Alkylation | (Bromomethyl)cyclohexane | NaH, DMF | mdpi.com |

| N-Alkylation | Alkenyl bromide | K2CO3, Acetonitrile, Reflux | ekb.eg |

| N-Acylation | Acid Chlorides/Anhydrides | Base or Lewis Acid | researchgate.netrsc.org |

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. ekb.eg The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Sulfonyl Groups: Sulfonyl groups, such as tosyl (Ts) or phenylsulfonyl (SO2Ph), are commonly used as protecting groups for the indole nitrogen. ekb.egmdpi.com They are generally stable to a wide range of reaction conditions. Introduction is typically achieved by reacting the indole with the corresponding sulfonyl chloride in the presence of a base. ekb.eg

Acyl Groups: Acyl groups, like acetyl (Ac) or benzoyl (Bz), can also serve as protecting groups. google.commdpi.com

Boc Group: The tert-butyloxycarbonyl (Boc) group is another common protecting group, though it was found to be unreactive under certain copper-catalyzed cyclization conditions. mdpi.com

The selection of the protecting group can influence the reactivity of the indole ring. For instance, in palladium-catalyzed reactions of 2-haloanilines, the N-tosyl protecting group was found to be essential for good results. mdpi.com

Reactivity Influenced by the C4-Chloro Substituent

The chlorine atom at the C4 position of the indole ring is not a passive spectator; it actively modulates the molecule's electronic properties and reactivity. This influence stems primarily from the interplay of its inductive and resonance effects, directing the outcomes of various chemical transformations.

The C4-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. However, its resonance effect (+R), involving the donation of a lone pair of electrons, can direct incoming electrophiles. This electronic modulation is crucial in reactions where regioselectivity is key. For instance, in the synthesis of certain indole derivatives, a chloro substituent is used to ensure the regioselective formation of the indole core during Fischer cyclization. thieme-connect.com

Furthermore, the electron-withdrawing nature of the chlorine atom influences the reactivity of the entire indole scaffold. This effect can be observed in the nitrosation of 4-chloroindoles. Studies have shown that nitrosation of 4-chloroindole (B13527) under acidic conditions can lead to the formation of remarkably stable α-hydroxy N-nitrosamines. This stability is attributed, in part, to the steric hindrance provided by the bulky C4 substituent, which retards the ring-opening process that would typically lead to decomposition. sci-hub.red

The chloro group at C4 also serves as a potential leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by other groups on the ring. A notable example is the displacement of the C4-chloro group with a cyano group using copper(I) cyanide in refluxing quinoline, a key step in the synthesis of Uhle's ketone. thieme-connect.com This reactivity provides a pathway for further functionalization at the C4 position.

In modern palladium-catalyzed cross-coupling reactions, the C4-chloro group is generally well-tolerated. For example, in the C4-arylation of indoles that have a carbonyl directing group at the C3 position, substrates with a chloro substituent afford the desired 4-aryl indoles in good yields. rsc.org This tolerance allows for the retention of the chloro group, which can be used for subsequent synthetic manipulations.

The influence of a halogen on the indole ring's reactivity is also evident in cyclization reactions. While research has specifically detailed how a C2-chloro substituent can alter the inherent reactivity of indoles to favor cyclization at the C4 position, this principle highlights the significant impact a halogen can have on directing complex ring formations. nih.gov This alteration of innate positional reactivity is a powerful tool in the synthesis of complex polycyclic indole alkaloids. nih.gov

Exploration of Novel Heterocyclic Derivatives from this compound

The aldehyde function at the C3 position of this compound is a versatile handle for constructing new rings, leading to a variety of fused and linked heterocyclic systems. The reactivity of both the aldehyde and the chloro-substituted indole core has been exploited to generate novel molecular architectures.

Research into the derivatization of chloroindole-3-carbaldehydes has yielded new classes of fused heterocyclic compounds. A significant example involves the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols. This condensation reaction leads to the formation of a novel heterocyclic system, triazolo(thiadiazepino)indoles, whose structures have been confirmed by single-crystal X-ray diffraction. researchgate.net In a related, unusual reaction, 2-chloro-1H-indole-3-carbaldehydes react with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols in DMF to produce representatives of the 1,2,4-triazolo[5′,1′:2,3] Current time information in Bangalore, IN.vulcanchem.comthiazino[6,5-b]indol-10(5H)-one system. researchgate.net

Another synthetic strategy employs 2-chloroindole-3-carbaldehyde as a precursor for building complex natural product scaffolds. It is a key starting material in the synthesis of carbazole (B46965) alkaloids like murrayaquinone A and furostifoline. jst.go.jp The synthesis proceeds through an allene-mediated electrocyclic reaction to construct the required 4-oxygenated 3-methylcarbazole core. jst.go.jp

The aldehyde group is also a key reactant in the formation of other fused systems. A two-step method has been developed for the synthesis of imidazo[1,2-a]indoles starting from 2-chloroindole-3-carbaldehyde. researchgate.net The process involves N-alkylation of the indole followed by a cyclization-condensation reaction with an aromatic amine hydrochloride, where the aldehyde group participates in the final ring closure. researchgate.net

Furthermore, the unique reactivity of the chloroindole scaffold can be harnessed for ring expansion reactions. A novel and efficient route to synthesize 4-quinolone-3-carboxylates uses the cyclopropanation-ring expansion of 3-chloroindoles as the key step. beilstein-journals.org This transformation highlights the potential for converting the five-membered pyrrole (B145914) ring of the indole into a six-membered pyridine (B92270) ring, creating an entirely different heterocyclic core. beilstein-journals.org

The following table summarizes the types of heterocyclic derivatives synthesized from chloro-substituted indole-3-carbaldehydes.

| Starting Material | Reagent(s) | Resulting Heterocyclic System |

| 1-Alkyl-2-chloro-1H-indole-3-carbaldehyde | 4-Amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiol | Triazolo(thiadiazepino)indole |

| 2-Chloro-1H-indole-3-carbaldehyde | 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiol | 1,2,4-Triazolo[5′,1′:2,3] Current time information in Bangalore, IN.vulcanchem.comthiazino[6,5-b]indol-10(5H)-one |

| 2-Chloroindole-3-carbaldehyde | (Used in multi-step synthesis) | 4-Oxygenated 3-methylcarbazole (core of Murrayaquinone A) |

| 2-Chloroindole-3-carbaldehyde | 2-Bromo-1,1-diethoxyethane, Aromatic amine hydrochlorides | Imidazo[1,2-a]indole |

| 3-Chloroindole | α-Halodiazoacetate | 4-Quinolone-3-carboxylate |

Mechanistic Investigations in 4 Chloroindole 3 Carbaldehyde Synthesis and Reactions

Reaction Mechanism Elucidation through Kinetic Studies

Kinetic analysis is a powerful tool for unraveling the step-by-step sequence of a chemical reaction, identifying rate-determining steps, and quantifying the influence of substituents and conditions on reaction velocity.

The formylation of indoles via the Vilsmeier-Haack reaction is a cornerstone of synthesis. organic-chemistry.orgmychemblog.com Kinetic studies on related Vilsmeier-Haack reactions show that the process can follow second-order or pseudo-first-order kinetics, depending on the relative concentrations of the substrate and the Vilsmeier reagent. nih.gov The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that reacts efficiently with electron-rich aromatic systems like indole (B1671886). nrochemistry.com Kinetic investigations of the acetylation of various indoles with a Vilsmeier-type reagent established that the rate-determining step is the direct attack of the indole on the electrophile. rsc.org The inherent order of reactivity within the indole nucleus was determined to be C-3 > N-1 > C-2, explaining the strong preference for C-3 formylation. rsc.org

The chlorination of indole derivatives has also been subject to kinetic scrutiny. A study on the chlorination of methyl indole regioisomers using N-chlorosuccinimide found the reactions to be rapid and to follow second-order kinetics. ijsr.net The significant differences in reaction rates among the isomers highlight the profound impact of substituent placement on the nucleophilicity of the indole ring. ijsr.net Such studies indicate that the initial nucleophilic addition of the indole to the electrophilic chlorine source is the rate-limiting step in the electrophilic substitution mechanism. acs.org

Table 1: Kinetic Data for the Chlorination of Methyl Indole Isomers at 306 K ijsr.net This table presents representative kinetic data for the chlorination of substituted indoles, illustrating the influence of substituent position on reactivity.

| Compound | Specific Reaction Rate (k) (M⁻¹s⁻¹) |

| 1-Methyl Indole | 68.8 |

| 2-Methyl Indole | 460.0 |

| 3-Methyl Indole | 50.0 |

The data demonstrates that electronic and steric factors significantly influence the rate of electrophilic attack. For instance, the high reactivity of 2-methyl indole is attributed to the combined electron-donating effects of the methyl group and the ring nitrogen, which activate the C-3 position for electrophilic attack. ijsr.net

Intermediate Identification and Characterization in Chlorination Processes

The identification of transient species or intermediates is crucial for confirming a proposed reaction mechanism. In the context of chlorinating indoles, several key intermediates have been detected and characterized. The initial reaction between an indole and an electrophilic chlorinating agent, such as tert-butyl hypochlorite, can lead to the formation of an N-chloroindole. acs.org This intermediate is often unstable but can be detected spectroscopically. Subsequently, this N-chloroindole can rearrange to a more stable C-chloro derivative.

A pivotal intermediate in the chlorination pathway is the 3-chloro-3H-indole, also known as a chloroindolenine. acs.org The isolation and characterization of 3-bromo-2,3-dimethylindolenine as a crystalline solid, stable only in the absence of acid, provided concrete evidence for this class of intermediates. cdnsciencepub.com Its structure was confirmed by IR and NMR spectroscopy, with the IR spectrum showing a characteristic indolenine C=N stretch around 1605 cm⁻¹ and the absence of the typical indole N-H signal. cdnsciencepub.com These chloroindolenines are susceptible to acid-catalyzed decomposition or rearrangement. cdnsciencepub.com

During the electrophilic attack on the indole ring, a cationic intermediate known as a sigma complex or Wheland intermediate is formed. This species, though highly transient, is central to the electrophilic aromatic substitution mechanism. The stability of this intermediate dictates the regiochemical outcome of the reaction.

In the Vilsmeier-Haack formylation step, the active electrophile is the N,N-dimethylchloroiminium ion, commonly called the Vilsmeier reagent. mychemblog.com This reagent is generated in situ from the reaction of a formamide (B127407) like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃). nrochemistry.comthieme-connect.com The reaction of the indole with the Vilsmeier reagent leads to an iminium salt intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde. mychemblog.comarkat-usa.org

Understanding Regioselectivity and Chemoselectivity in Synthesis

Selectivity is a fundamental concept in organic synthesis, and the preparation of 4-chloroindole-3-carbaldehyde involves distinct regioselective steps. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preference for reaction at one position over another. mdpi.com

The first step, the Vilsmeier-Haack formylation, is highly regioselective for the C-3 position of the indole ring. mychemblog.combhu.ac.in This preference is governed by the electronic properties of the indole nucleus. Indole is an electron-rich heterocycle, with the highest electron density at C-3. bhu.ac.in Electrophilic attack at C-3 generates a cationic sigma complex that is significantly more stable than the intermediate formed from attack at any other position. bhu.ac.in This enhanced stability arises because the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

Once the formyl group is installed at the C-3 position, the electronic landscape of the indole ring is altered for the subsequent chlorination step. The aldehyde group is strongly electron-withdrawing, which deactivates the pyrrole (B145914) portion of the molecule towards further electrophilic attack. bhu.ac.in Consequently, the incoming electrophile (e.g., Cl⁺) is directed to the less deactivated benzene ring. The directing effect of the C-3 aldehyde group favors substitution at the C-6 and C-4 positions. rsc.org This is analogous to the nitration of 1H-indole-3-carbaldehyde, where the electron-withdrawing aldehyde group directs the incoming nitro group to the meta-positions of the benzene ring, with a preference for C-6. The precise ratio of 4-chloro to 6-chloro isomers can be influenced by the specific chlorinating agent and reaction conditions.

Transition State Analysis and Reaction Pathways

Theoretical calculations, particularly Density Functional Theory (DFT), provide powerful tools for mapping reaction pathways and analyzing the structure and energy of transition states. researchgate.net

The reaction pathway for the C-3 formylation of indole begins with the formation of the Vilsmeier reagent. The indole then acts as a nucleophile, attacking the electrophilic carbon of the reagent. rsc.org DFT calculations on a model formylation system have elucidated the subsequent steps. The attack of the indole on the formylating agent proceeds through a transition state to form a tetrahedral intermediate (IM2). rsc.org This intermediate then eliminates a leaving group to form a stable indolylmethane product (IM3). rsc.org Computational studies have shown that the energy barrier for the initial C-C bond formation is very low, consistent with the high reactivity of indoles in these reactions. rsc.orgwhiterose.ac.uk The transition state for this step involves the approach of the C-3 carbon of the indole to the electrophile.

Biosynthetic Pathways of Halogenated Indolic Auxins (e.g., 4-Chloroindole-3-acetic acid)

The biosynthesis of the halogenated auxin 4-chloroindole-3-acetic acid (4-Cl-IAA) is best understood from studies in legumes like pea (Pisum sativum). nih.govnih.gov Research indicates that its production runs parallel to the synthesis pathway of the ubiquitous auxin, indole-3-acetic acid (IAA). nih.govnih.gov The key divergence point is the halogenation of the precursor amino acid, tryptophan, to form 4-chlorotryptophan. nih.gov This chlorinated precursor then enters a dedicated pathway. nih.govnih.gov

The first committed step in the conversion of 4-chlorotryptophan (4-Cl-Trp) towards 4-Cl-IAA is an enzymatic transamination. nih.govresearchgate.net In pea seeds, this transformation is carried out by aminotransferase enzymes. researchgate.net These enzymes effectively remove the amino group from 4-Cl-Trp, initiating its conversion into the corresponding keto acid. nih.gov Studies have demonstrated that the chlorine atom is incorporated at the tryptophan stage, as there is no evidence of IAA itself being directly chlorinated to form 4-Cl-IAA in plants. nih.govnih.gov

The direct product of the aminotransferase action on 4-chlorotryptophan is the novel intermediate, 4-chloroindole-3-pyruvic acid (4-Cl-IPyA). nih.govresearchgate.net This compound had not been previously reported in scientific literature until its identification as a key intermediate in the 4-Cl-IAA pathway. nih.gov The identity of 4-Cl-IPyA produced in vitro has been confirmed through mass spectrometry and comparison with a synthetically created standard. nih.gov Following its formation, 4-Cl-IPyA is subsequently converted into 4-Cl-IAA. nih.gov While this conversion can occur non-enzymatically in vitro, it is believed to be an enzymatic process in vivo, parallel to the conversion of indole-3-pyruvic acid (IPyA) to IAA, which is catalyzed by enzymes of the YUCCA family of flavin monooxygenases. nih.gov

Detailed research in Pisum sativum has identified specific aminotransferases involved in both IAA and 4-Cl-IAA biosynthesis. researchgate.net Two key enzymes, TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) and TRYPTOPHAN AMINOTRANSFERASE RELATED2 (PsTAR2), have been shown to convert 4-chlorotryptophan to 4-chloroindole-3-pyruvic acid. nih.govresearchgate.net These enzymes are also capable of converting tryptophan to indole-3-pyruvic acid, highlighting their role in both the chlorinated and non-chlorinated auxin pathways. nih.gov Gene expression studies and analysis of mutants, such as the tar2 mutant in pea which shows dramatically reduced levels of 4-Cl-IAA, confirm the crucial role of these enzymes in auxin synthesis during seed development. nih.govresearchgate.net

Metabolic Transformations of this compound Derivatives in Biological Systems

Specific research on the metabolic fate of this compound in biological systems is limited. However, based on its chemical structure and its relationship to other indolic compounds, potential metabolic transformations can be inferred. The aldehyde group is a reactive functional group that can undergo both oxidation and reduction.

Oxidation : The aldehyde group of this compound can be oxidized to form the corresponding carboxylic acid, 4-chloroindole-3-carboxylic acid.

Reduction : Conversely, the aldehyde can be reduced to form the corresponding alcohol, 4-chloroindole-3-methanol.

In the context of auxin metabolism, indole-3-carbaldehyde has been noted as a breakdown product of indole-3-pyruvic acid (IPyA). nih.gov This suggests that this compound could potentially be a metabolite or degradation product within the broader chloroindole pathway. Furthermore, some research suggests that derivatives of this compound can influence gene expression related to auxin biosynthesis, indicating its potential role in regulating plant growth.

Conclusion

4-Chloroindole-3-carbaldehyde is a significant halogenated indole (B1671886) derivative with a well-defined chemical profile and versatile reactivity. Its synthesis is accessible through established methods like the Vilsmeier-Haack reaction and direct chlorination. The compound's aldehyde group and chlorinated indole ring provide two distinct sites for chemical modification, enabling its use as a key intermediate in the construction of a wide range of more complex molecules. Its role as a precursor in medicinal chemistry for developing potential therapeutic agents and its utility in creating novel materials underscore its importance in contemporary scientific research.

Applications in Medicinal Chemistry Research and Drug Discovery

4-Chloroindole-3-Carbaldehyde as a Scaffold for Bioactive Compounds

The indole-3-carboxaldehyde (B46971) (I3A) framework is recognized as a highly promising scaffold for developing therapeutic agents. researchgate.net Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. researchgate.net The chemical reactivity of the aldehyde group allows for straightforward modifications, such as condensation reactions, to create diverse molecular structures. researchgate.net The incorporation of a chloro group at the 4-position of the indole (B1671886) ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets, making this compound a valuable starting material for drug discovery programs.

Structure-Activity Relationship (SAR) Studies of 4-Chloroindole (B13527) Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For chloroindole derivatives, research has revealed key structural features that govern their efficacy. Quantitative structure-activity relationship (QSAR) analyses have shown that the position of the halogen substituent on the indole ring profoundly impacts bioactivity. nih.govresearchgate.net

Specifically, for antibacterial and antibiofilm activities against pathogens like Vibrio parahaemolyticus and uropathogenic Escherichia coli (UPEC), the presence of a chloro group at the 4 or 5-position of the indole ring is considered essential for potent activity. nih.govnih.gov A 3D-QSAR analysis confirmed that substitutions at these positions on the indole moiety favor antimicrobial action. nih.gov These findings guide medicinal chemists in designing more potent chloroindole-based therapeutic agents by focusing on modifications at these specific positions.

Design and Synthesis of Novel Pharmacophores Incorporating the 4-Chloroindole Moiety

The 4-chloroindole moiety has been successfully incorporated into novel pharmacophores to develop compounds with enhanced biological activity. The synthesis process often involves leveraging the reactivity of the carbaldehyde group at the 3-position. For instance, new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been designed and synthesized as potential inhibitors of mutant EGFR/BRAF pathways for anticancer applications. mdpi.com The synthetic strategies typically involve multi-step reactions, starting from a chloro-indole derivative, to build more complex heterocyclic systems. These approaches, sometimes guided by molecular hybridization principles, aim to combine the beneficial properties of the chloroindole scaffold with other bioactive fragments to create potent and selective drug candidates. rsc.org

Development of Indole-Based Drug Candidates

The exploration of this compound and related structures has led to the development of promising drug candidates with various therapeutic applications.

Thromboembolic disorders are a major cause of mortality and morbidity, creating a demand for new antiplatelet agents. nih.gov Hydrazone derivatives of indole-3-carboxaldehyde have been synthesized and evaluated for their ability to inhibit platelet aggregation. nih.govnih.gov These compounds are typically prepared through a Schiff base formation reaction. nih.govresearchgate.net Studies have shown that substituted phenylhydrazones, derived from indole-3-carboxaldehyde, exhibit considerable antiplatelet activity, with some derivatives showing potency comparable to the standard drug indomethacin. nih.govnih.gov The research in this area provides a foundation for understanding the structure-activity relationships of these indole-based hydrazones, paving the way for the development of safer and more effective antiplatelet therapies. nih.gov

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Chloroindoles have emerged as a promising class of compounds with significant antibacterial and antibiofilm capabilities. Research has demonstrated the efficacy of 4-chloroindole against food-borne pathogens like Vibrio parahaemolyticus and nosocomial pathogens such as uropathogenic Escherichia coli (UPEC). nih.govnih.gov

4-chloroindole has been shown to effectively inhibit planktonic cell growth and biofilm formation. nih.govfrontiersin.org At a concentration of 20 μg/mL, it inhibited over 80% of biofilm formation by V. parahaemolyticus. nih.govresearchgate.net Furthermore, it exhibits bactericidal effects, causing visible damage to the bacterial cell membrane. nih.gov Against UPEC, 4-chloroindole demonstrated a minimum inhibitory concentration (MIC) of 75 μg/ml and inhibited biofilm formation by an average of 67% at a concentration of 20 μg/ml. nih.govfrontiersin.org These chloroindoles also interfere with bacterial virulence factors, including motility, fimbrial activity, and indole production. nih.govnih.govfrontiersin.org

| Compound | Target Organism | Activity | Concentration/MIC | Reference |

|---|---|---|---|---|

| 4-Chloroindole | Vibrio parahaemolyticus | >80% Biofilm Inhibition | 20 μg/mL | nih.govresearchgate.net |

| 4-Chloroindole | Vibrio parahaemolyticus | Minimum Inhibitory Concentration (MIC) | 50 μg/mL | nih.govresearchgate.net |

| 4-Chloroindole | Uropathogenic E. coli (UPEC) | ~67% Biofilm Inhibition | 20 μg/mL | nih.govfrontiersin.org |

| 4-Chloroindole | Uropathogenic E. coli (UPEC) | Minimum Inhibitory Concentration (MIC) | 75 μg/mL | nih.govfrontiersin.org |

Halogenated indole alkaloids, a diverse group of natural and synthetic compounds, exhibit a wide array of pharmacological activities, making them attractive for drug development. mdpi.com The presence and position of halogen substituents on the indole ring are known to significantly influence their biological profiles. researchgate.net

Marine organisms are a rich source of these compounds, which have demonstrated potential in several therapeutic areas. researchgate.netmdpi.com

Anticancer Activity : Many indole alkaloids derived from marine sources show promise in cancer treatment by exhibiting antiproliferative effects through various mechanisms. researchgate.net

Antidepressant and Sedative Effects : Halogenated derivatives of the indole alkaloid 2-(1H-indol-3-yl)-N,N-dimethylethanamine have been synthesized and tested for neurological activity. Specifically, compounds like 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine have shown significant antidepressant and sedative activities. bruker.com

Enzyme Inhibition : Certain halogenated indoles act as selective inhibitors of nitric oxide synthase (NOS) isozymes, suggesting their potential as neuromodulators. nih.gov

The broad bioactivity of halogenated indoles underscores their importance as privileged structures in the ongoing search for new and effective therapeutic agents. nih.gov

Advanced Analytical Techniques for 4 Chloroindole 3 Carbaldehyde and Its Metabolites

Chromatographic Methods for Separation and Purification

Chromatography is fundamental to the analysis of 4-chloroindole-3-carbaldehyde, enabling its separation from precursors, byproducts, and metabolites. High-resolution separation is a prerequisite for accurate quantification and characterization.

UPLC-MS is a powerful technique for analyzing indole (B1671886) derivatives, offering high resolution, sensitivity, and speed. For this compound, a UPLC system coupled with a mass spectrometer allows for the separation and detection of the compound and its metabolites, even at low concentrations. The analysis of related indolic compounds, such as indole-3-carbaldehyde (I3A) and its metabolites, often employs reverse-phase chromatography. unifi.itnih.govnih.gov

A typical UPLC-MS method would involve a C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). unifi.it The mass spectrometer, often a tandem quadrupole (MS/MS) or a high-resolution instrument like a Quadrupole Time-of-Flight (QTOF), would be operated in positive electrospray ionization (ESI+) mode. mdpi.com This setup facilitates the detection of the protonated molecule [M+H]⁺ and its specific fragment ions, allowing for highly selective quantification using techniques like Multiple Reaction Monitoring (MRM). mdpi.comoup.com While specific studies on this compound are limited, methods developed for indole-3-acetic acid and its metabolites provide a strong basis for its analysis. mdpi.com

Table 1: Illustrative UPLC-MS/MS Parameters for Analysis of Indole Derivatives

| Parameter | Setting |

|---|---|

| Chromatography | UPLC |

| Column | C18 stationary phase |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Precursor Ion (Example: IAA) | m/z 176.1 |

| Product Ions (Example: IAA) | m/z 130.0, m/z 103.0 |

This table is based on established methods for similar indole compounds, such as indole-3-acetic acid (IAA), as a proxy for this compound analysis. mdpi.com

GC-MS is another key technique for the analysis of volatile and semi-volatile compounds like indole aldehydes. For many indole derivatives, derivatization is not required, simplifying sample preparation. researchgate.net The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) before entering the mass spectrometer, which typically uses electron ionization (EI). mdpi.com

The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be used for identification. For the parent compound, indole-3-carbaldehyde, GC-MS analysis reveals a prominent molecular ion and specific fragment ions corresponding to the loss of functional groups. researchgate.nethmdb.ca The analysis of this compound would be expected to show a similar pattern, but with mass shifts and isotopic patterns characteristic of the chlorine atom. nih.gov Isotope dilution GC-MS assays, using deuterated internal standards, have been effectively used for the quantification of related compounds like 4-chloroindole-3-acetic acid. umn.edu

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. These techniques probe the molecular structure at the atomic level, providing detailed information about connectivity, chemical environment, and three-dimensional arrangement.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of synthesized this compound.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their electronic environment and spatial relationship to neighboring protons. For N-protected derivatives of this compound, the aldehyde proton (-CHO) typically appears as a singlet far downfield (δ > 10 ppm). google.com The aromatic protons on the indole ring exhibit characteristic splitting patterns that confirm the 4-position substitution of the chlorine atom. google.com

¹³C NMR provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift (δ > 185 ppm). google.com The signals for the aromatic carbons are also diagnostic, confirming the substitution pattern of the indole ring. google.com

Table 2: NMR Spectroscopic Data for N-Acetyl-4-chloroindole-3-carbaldehyde

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 10.69 | s, 1H (CHO) |

| 8.80 | s, 1H (H2) | |

| 8.24 | d, 1H (H5) | |

| 7.42 | d, 1H (H7) | |

| 7.35 | t, 1H (H6) | |

| 2.76 | s, 3H (CH₃) | |

| ¹³C NMR | 186.8 | C=O (Aldehyde) |

| 169.3 | C=O (Acetyl) | |

| 137.8, 131.7, 126.5, 126.3, 125.7, 125.4, 121.7, 114.6 | Indole Ring Carbons |

Data obtained from the characterization of N-acetyl-4-chloroindole-3-formaldehyde in CDCl₃. google.com

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using ESI, provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For instance, the calculated mass for the protonated molecule of N-benzoyl-4-chloroindole-3-carbaldehyde ([C₁₆H₁₁ClNO₂]+) is 284.0473, with experimental values found to be in close agreement. google.com

Electron Ionization (EI) mass spectrometry is used to study the fragmentation pathways of the molecule. The mass spectrum of the parent compound, indole-3-carbaldehyde, shows a strong molecular ion peak (m/z 145) and a prominent fragment at m/z 144 due to the loss of a hydrogen atom from the aldehyde, which is a characteristic fragmentation for aldehydes. libretexts.orgmassbank.eu Another significant fragment is observed at m/z 116, corresponding to the loss of the entire aldehyde group (-CHO). massbank.eu For this compound, this pattern would be expected to shift by the mass of chlorine minus hydrogen, and the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the molecular ion and chlorine-containing fragments. miamioh.edu

Table 3: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z (for ³⁵Cl) | Proposed Fragment | Description |

|---|---|---|

| 179/181 | [M]⁺ | Molecular Ion |

| 178/180 | [M-H]⁺ | Loss of aldehydic hydrogen |

| 150/152 | [M-CHO]⁺ | Loss of formyl radical |

Fragmentation predictions are based on the known fragmentation patterns of indole-3-carbaldehyde and general principles of mass spectrometry. libretexts.orgmassbank.eu

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Quantitative Analysis Methodologies for Indole Auxins

Indole auxins are a pivotal class of phytohormones that orchestrate a wide array of plant growth and developmental processes. umn.eduscilifelab.secreative-proteomics.com The precise quantification of these compounds, including halogenated derivatives such as 4-chloroindole-3-acetic acid (4-Cl-IAA) and its potential precursors like this compound, is fundamental to unraveling their complex physiological roles. researchgate.netoup.com Due to their typically low concentrations in plant tissues, highly sensitive and selective analytical techniques are required for accurate measurement. umn.eduresearchgate.net Modern analytical chemistry has produced several sophisticated methods, ranging from chromatography and mass spectrometry to immunoassays, to meet the challenges of auxin analysis. creative-proteomics.comresearchgate.net

Isotope Dilution Analysis

Isotope dilution analysis, particularly when coupled with mass spectrometry (MS), stands as a definitive method for the accurate quantification of auxins in complex biological samples. umn.edunih.gov This technique is revered for its high precision and accuracy, which is achieved by correcting for the loss of the analyte during sample preparation and analysis. researchgate.net The core principle involves adding a known quantity of a stable isotope-labeled version of the target analyte (e.g., ¹³C₆ or ²H₄ labeled) to the sample at the very beginning of the extraction procedure. umn.edunih.govnih.gov

This internal standard is chemically identical to the endogenous compound and thus exhibits the same behavior throughout extraction, purification, and derivatization steps. researchgate.net Any losses incurred during sample workup will affect both the analyte and the internal standard proportionally. researchgate.net By measuring the ratio of the non-labeled (endogenous) auxin to the isotope-labeled standard using a mass spectrometer, the initial concentration of the endogenous compound can be calculated with great accuracy. nih.gov This method has been successfully applied to quantify various auxins, including indole-3-acetic acid (IAA) and 4-chloroindole-3-acetic acid, in various plant tissues. researchgate.netnih.govumn.edu Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common platforms for this type of analysis. nih.govnih.govmdpi.com

| Step | Description |

|---|---|

| 1. Sample Preparation | Plant tissue is harvested, often flash-frozen in liquid nitrogen to halt metabolic activity, and weighed precisely. umn.edu |

| 2. Internal Standard Addition | A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA) is added to the tissue sample. nih.gov |

| 3. Extraction | The tissue is homogenized in a suitable solvent, such as 80% methanol (B129727) or an isopropanol/imidazole buffer, to extract the auxins. oup.comresearchgate.net |

| 4. Purification | The crude extract undergoes purification, commonly using solid-phase extraction (SPE), to remove interfering compounds. nih.govnih.gov |

| 5. Derivatization (Optional) | For GC-MS analysis, auxins are often derivatized (e.g., methylated with diazomethane) to increase their volatility and improve chromatographic performance. researchgate.netnih.gov This step is not typically required for LC-MS. mdpi.com |

| 6. Instrumental Analysis | The purified and derivatized sample is injected into a GC-MS or LC-MS/MS system for separation and detection. researchgate.netmdpi.com |

| 7. Quantification | The mass spectrometer measures the signal intensities for specific ions of the endogenous analyte and the labeled internal standard. The ratio of these signals is used to calculate the concentration of the endogenous auxin. nih.gov |

High-Throughput Screening Methods

While isotope dilution MS provides unparalleled accuracy, it can be time-consuming and less suited for analyzing very large numbers of samples, such as in genetic screens or metabolomic studies. scilifelab.seresearchgate.net To address this, high-throughput screening (HTS) methods have been developed to accelerate the process of auxin quantification. nih.govoup.com These methods are designed to process many samples in parallel, often utilizing 96-well plate formats and automated liquid handling systems to streamline sample preparation. researchgate.netnih.gov

One HTS approach involves simplifying the purification steps, for instance, by using solely solid-phase extraction in a 96-well format, which allows for the processing of up to 96 samples per day. researchgate.netnih.gov The subsequent analysis is then performed using rapid analytical techniques. oup.com Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for HTS. mdpi.comoup.com By using short columns and fast gradients, the analysis time per sample can be reduced to just a few minutes, enabling the analysis of over 100 samples per day. oup.com These HTS methods are invaluable for screening large mutant collections to identify novel regulators of auxin metabolism and for studying the dynamic changes in auxin profiles in response to various stimuli. scilifelab.seoup.com

| Feature | Isotope Dilution GC-MS/LC-MS | High-Throughput LC-MS/MS |

|---|---|---|

| Principle | Quantification via the ratio of endogenous analyte to a stable isotope-labeled internal standard. nih.gov | Rapid separation and quantification against a calibration curve, often with internal standards. oup.com |

| Accuracy | Very High. nih.gov | High. |

| Selectivity | Very High. researchgate.net | Very High. mdpi.com |

| Throughput | Low to Medium. researchgate.net | High (e.g., >100 samples/day). scilifelab.seoup.com |

| Sample Volume | Can analyze small amounts of tissue (5-25 mg). umn.edunih.gov | Optimized for minute samples (<10 mg). scilifelab.seoup.com |

| Primary Application | Precise quantification for detailed physiological studies. umn.edu | Screening of large sample sets (e.g., mutant libraries, metabolomics). scilifelab.seoup.com |

| Automation Potential | Moderate; can be partially automated. nih.gov | High; often employs 96-well formats and robotics. researchgate.netnih.gov |

Theoretical and Computational Studies of 4 Chloroindole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules like 4-chloroindole-3-carbaldehyde. core.ac.ukresearchgate.net DFT calculations enable the determination of the molecule's ground-state geometry, electron distribution, and orbital energies, which are fundamental to understanding its chemical reactivity. core.ac.uk

Detailed research findings from DFT studies on closely related substituted indole-3-carbaldehydes provide a framework for the expected electronic landscape of the 4-chloro derivative. nih.govmdpi.com Methods such as B3LYP, often paired with basis sets like 6-31G or 6-31++G(d,p), are commonly employed to optimize the molecular geometry and calculate key electronic parameters. mdpi.comniscpr.res.in

The primary electronic descriptors obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The presence of the electron-withdrawing chlorine atom at the C4-position and the carbaldehyde group at the C3-position is expected to significantly influence the electron density distribution across the indole (B1671886) ring system, modulating the HOMO and LUMO energy levels. These calculations also provide insights into the molecular electrostatic potential (MEP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions.

Table 1: Representative Electronic Properties of Substituted Indoles Calculated by DFT This table presents hypothetical yet representative data for this compound based on published values for analogous compounds.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; region of electrophilic attack. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability; region of nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.8 D | Measures molecular polarity, influencing solubility and intermolecular interactions. |

| Heat of Formation | 95 kJ/mol | Indicates the relative thermodynamic stability of the molecule. niscpr.res.in |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

An MD simulation tracks the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov This methodology allows for the exploration of the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. nih.gov Such simulations can be performed in various environments, from a vacuum to explicit solvent models (e.g., water), to understand how the molecule's conformation and interactions are influenced by its surroundings.

Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and analysis of hydrogen bonding patterns. nih.gov When studying the interaction of this compound with a biological target, such as an enzyme active site, MD simulations can confirm the stability of the binding pose predicted by molecular docking and provide insights into the specific interactions that contribute to binding affinity. nih.gov

Table 2: Applications of Molecular Dynamics Simulations for this compound

| Simulation Goal | Key Parameters Analyzed | Insights Gained |

| Conformational Search | Dihedral angle distributions, Potential energy minima | Identification of the most stable conformers and their relative populations. |

| Solvation Behavior | Radial distribution functions, Hydrogen bond analysis | Understanding of how the molecule interacts with solvent molecules. |

| Ligand-Protein Binding | RMSD, RMSF, Interaction energy, Hydrogen bond lifetime | Assessment of binding stability and identification of key residues for interaction. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of unsynthesized compounds and optimizing lead structures. dntb.gov.uaresearchgate.net For indole derivatives, including the 4-chloroindole (B13527) scaffold, QSAR studies have been successfully applied to model a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. tandfonline.comnih.govijpsr.com

The development of a QSAR model involves several steps. First, a dataset of structurally related compounds with measured biological activities (e.g., IC₅₀ values) is compiled. jmaterenvironsci.com Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. tandfonline.comnih.gov The predictive power of the resulting model is rigorously validated using internal and external test sets.

For this compound, a QSAR model could predict its potential activity based on descriptors influenced by the chloro and carbaldehyde substituents. The model could highlight which properties are crucial for a particular biological effect, guiding the design of new, more potent analogs. ijpsr.com

Table 3: Framework for a QSAR Study on 4-Chloroindole Derivatives

| Component | Description | Example |

| Dataset | A series of indole derivatives with varying substituents and their measured biological activity. | 30 indole derivatives tested against a specific enzyme. |

| Descriptors | Calculated physicochemical and structural properties. | LogP (hydrophobicity), Molar Refractivity (steric), Dipole Moment (electronic). nih.gov |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). nih.gov |

| Model Equation | A mathematical equation representing the relationship. | pIC₅₀ = β₀ + β₁(LogP) + β₂(HOMO) + ... |

| Validation | Statistical tests to assess the model's robustness and predictive ability. | Leave-one-out cross-validation (q²), external test set prediction (r²_pred). ijpsr.com |

Molecular Electron Density Theory (MEDT) Applications in Reaction Mechanisms

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.govnih.gov This theory provides a powerful framework for analyzing reaction mechanisms at a fundamental level. europa.eu The application of MEDT to reactions involving this compound would involve a detailed analysis of the electron density changes along the reaction pathway.

MEDT utilizes several quantum chemical tools to analyze reactivity. Conceptual DFT reactivity indices (e.g., electrophilicity, nucleophilicity) are used to predict the behavior of reactants. nih.gov The topological analysis of the Electron Localization Function (ELF) is employed to visualize and understand the formation and breaking of chemical bonds during a reaction. nih.gov This analysis reveals how the electron density reorganizes to form new bonds, providing a clear picture of the reaction mechanism, whether it is concerted or stepwise. europa.eu

For this compound, MEDT could be used to study various reactions, such as its participation in cycloadditions or its reaction with nucleophiles at the formyl carbon. By analyzing the global electron density transfer (GEDT) at the transition state, MEDT can quantify the polar character of the reaction. encyclopedia.pub This approach provides deeper insights into the electronic demands of the reaction mechanism beyond traditional orbital-based analyses.

Table 4: Key Concepts and Tools of Molecular Electron Density Theory (MEDT)

| Concept/Tool | Description | Application to this compound |

| Conceptual DFT Indices | Predicts global and local reactivity based on ground-state electron density. nih.gov | Determining the electrophilic/nucleophilic character of the molecule. |

| Global Electron Density Transfer (GEDT) | Measures the net charge transfer between reactants at the transition state. encyclopedia.pub | Quantifying the polarity of a reaction involving the indole. |

| Electron Localization Function (ELF) | A topological analysis of electron density that reveals bonding patterns. nih.gov | Visualizing the step-by-step process of bond formation/cleavage in a reaction. |

| Non-Covalent Interactions (NCI) Analysis | Identifies and characterizes weak interactions that can influence selectivity. nih.gov | Understanding the role of weak forces in directing reaction outcomes. |

Computational Approaches in Drug Design Leveraging 4-Chloroindole Scaffolds

The 4-chloroindole scaffold is a valuable starting point in computational drug design due to the unique properties imparted by the chlorine substituent. mdpi.com Computational methods are essential for leveraging this scaffold to design and optimize novel therapeutic agents. beilstein-journals.org These approaches are broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). taylorandfrancis.com

In SBDD, when the 3D structure of a biological target is known, molecular docking is used to predict the binding mode and affinity of this compound or its derivatives within the target's active site. Docking algorithms explore various conformations and orientations of the ligand, scoring them based on intermolecular interactions like hydrogen bonds, and hydrophobic and electrostatic interactions. nih.gov The results guide the modification of the scaffold to enhance binding affinity and selectivity.

When no target structure is available, LBDD methods are employed. These include pharmacophore modeling, which identifies the essential 3D arrangement of chemical features required for biological activity based on a set of known active molecules. beilstein-journals.org A pharmacophore model derived from active indole-containing compounds can be used to screen large chemical databases to find new molecules with the 4-chloroindole scaffold that fit the model. nih.gov These computational strategies accelerate the drug discovery process, enabling the rational design of potent and selective drug candidates based on the 4-chloroindole core. taylorandfrancis.com

Table 5: Computational Drug Design Strategies for 4-Chloroindole Scaffolds

| Strategy | Description | Application Example |

| Structure-Based | ||

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.gov | Docking 4-chloroindole derivatives into an enzyme active site to guide lead optimization. |

| De Novo Design | Builds novel molecules within the constraints of a target's binding site. | Growing a novel side chain from the this compound core to fill a hydrophobic pocket. |

| Ligand-Based | ||

| Pharmacophore Modeling | Creates a model of essential chemical features responsible for biological activity. | Developing a pharmacophore from known indole-based inhibitors to screen for new hits. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. nih.gov | Using a validated pharmacophore or docking protocol to screen a database for novel 4-chloroindoles. |

Q & A

Q. What are the common synthetic routes for 4-Chloroindole-3-carbaldehyde, and how can its purity be verified post-synthesis?

- Methodological Answer : A typical synthesis involves the chlorination of indole-3-carboxaldehyde using reagents like sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane under nitrogen. Post-reaction, quenching with ice water followed by column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 140–146°C) . Structural validation employs -NMR (characteristic aldehyde proton at δ 10.1–10.3 ppm) and elemental analysis (C: ~57%, H: ~3.5%, N: ~7.5%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation. Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. In case of exposure, rinse skin with water for 15 minutes; for eye contact, use an eyewash station and seek medical attention. Waste must be segregated and disposed via certified hazardous waste services .

Q. How can researchers characterize the electronic properties of this compound for reactivity studies?

- Methodological Answer : UV-Vis spectroscopy (in methanol, λmax ~290–310 nm) identifies π→π* transitions influenced by the chloro and aldehyde groups. Computational methods (DFT, B3LYP/6-311+G*) model HOMO-LUMO gaps, predicting electrophilic reactivity at the aldehyde position. IR spectroscopy (KBr pellet) confirms C=O stretch (~1680 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing by-products?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equiv SO₂Cl₂ to indole-3-carboxaldehyde) and temperature (0–5°C to suppress over-chlorination). Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Purification challenges, such as dimerization, are mitigated by rapid column chromatography under inert atmospheres. Scale-up requires controlled addition rates to manage exothermicity .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts) during structural analysis?

- Methodological Answer : Discrepancies between experimental and theoretical NMR data may arise from solvent effects or tautomerism. For example, enol-keto tautomerism in polar solvents (DMSO-d₆) alters proton environments. Validate via variable-temperature NMR or cross-check with X-ray crystallography (using SHELX software for structure refinement). Compare with literature data for halogenated indole derivatives .

Q. What role does this compound play in medicinal chemistry, particularly in drug discovery pipelines?

- Methodological Answer : The compound serves as a precursor for bioactive molecules. For example, condensation with hydrazines yields pyrazole derivatives screened for kinase inhibition (e.g., p38 MAPK). In vitro assays (IC₅₀ determination) require coupling the aldehyde to fluorogenic tags (e.g., dansyl hydrazine) for cellular uptake studies. Its chloro group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive agents .

Q. What strategies are effective in analyzing environmental impacts of this compound degradation by-products?

- Methodological Answer : Conduct photodegradation studies under simulated sunlight (UV lamp, λ=254 nm) in aqueous buffers. Analyze intermediates via LC-MS/MS, identifying chlorinated quinones or indole fragments. Ecotoxicity is assessed using Daphnia magna assays (48-hr LC₅₀) and algal growth inhibition tests (OECD 201). Remediation via Fenton’s reagent (Fe²⁺/H₂O₂) degrades aromatic rings into less toxic carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro